molecular formula C15H14N2O2 B15066040 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl- CAS No. 889879-53-2

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-

Cat. No.: B15066040
CAS No.: 889879-53-2
M. Wt: 254.28 g/mol
InChI Key: YHGWSYBORVVPNO-UHFFFAOYSA-N
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Description

8-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Mannich bases of 4-hydroxy coumarin and 4-chloro-3-formyl coumarin . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

8-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(ETHYLAMINO)-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is unique due to its specific structural features and the combination of nitrogen and oxygen atoms within its heterocyclic ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

889879-53-2

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

8-(ethylamino)-2-methylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C15H14N2O2/c1-3-16-10-5-7-11-13(8-10)19-15-12(14(11)18)6-4-9(2)17-15/h4-8,16H,3H2,1-2H3

InChI Key

YHGWSYBORVVPNO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(C=C3)C

Origin of Product

United States

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